

Butidrine: A Technical Overview of its Chemistry and Pharmacology

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Compound of Interest

Compound Name: Butidrine

Cat. No.: B1668099

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Introduction

Butidrine is a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker, that was first developed in the 1960s.[1][2] As a first-generation beta-blocker, it is classified as non-selective, meaning it inhibits both β_1 and β_2 adrenergic receptors.[1][3] This technical guide provides a comprehensive overview of the IUPAC name, synonyms, and the pharmacological properties of **Butidrine**, with a focus on the experimental methodologies used to characterize such compounds. Due to the limited availability of detailed historical experimental data for **Butidrine**, this guide also presents generalized protocols and signaling pathways applicable to non-selective beta-blockers.

Chemical Identity: IUPAC Name and Synonyms

The chemical identity of a compound is fundamental for its scientific and regulatory documentation. The standardized nomenclature and various synonyms for **Butidrine** are outlined below.

Table 1: Chemical Identification of **Butidrine**[4]

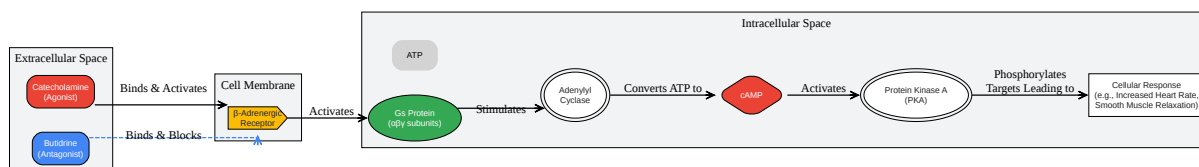
Identifier	Value
IUPAC Name	2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
CAS Number	7433-10-5
Molecular Formula	C ₁₆ H ₂₅ NO
Molecular Weight	247.38 g/mol
Synonyms	Butidrina, Hydrobutamine, Butydrine, Betabloc, Recetan, CO 405, Idrobutamine

Pharmacological Profile

Butidrine is a competitive antagonist of beta-adrenergic receptors. It exhibits no intrinsic sympathomimetic activity (ISA), meaning it does not cause partial agonist effects at the receptor. Additionally, it possesses membrane-stabilizing activity, a property shared by some other beta-blockers, which is related to its local anesthetic effects.

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. This antagonism modulates the downstream signaling cascade. The canonical signaling pathway for a Gs-coupled beta-adrenergic receptor, which **Butidrine** antagonizes, is depicted below.



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Caption: Canonical Gs-coupled beta-adrenergic receptor signaling pathway antagonized by **Butidrine**.

Experimental Protocols for Pharmacological Characterization

Detailed experimental protocols specific to **Butidrine** are not readily available in modern literature. Therefore, this section provides established, generalized methodologies for characterizing non-selective beta-blockers.

In Vitro Assessment of Beta-Adrenergic Receptor Antagonism

1. Radioligand Binding Assay

This assay determines the affinity of the antagonist for the receptor.

- Objective: To determine the equilibrium dissociation constant (K_i) of **Butidrine** for β_1 and β_2 adrenergic receptors.
- Principle: The assay measures the ability of unlabeled **Butidrine** to compete with a radiolabeled ligand (e.g., [^3H]-dihydroalprenolol, a non-selective beta-antagonist) for binding

to membranes prepared from cells or tissues expressing the target receptors.

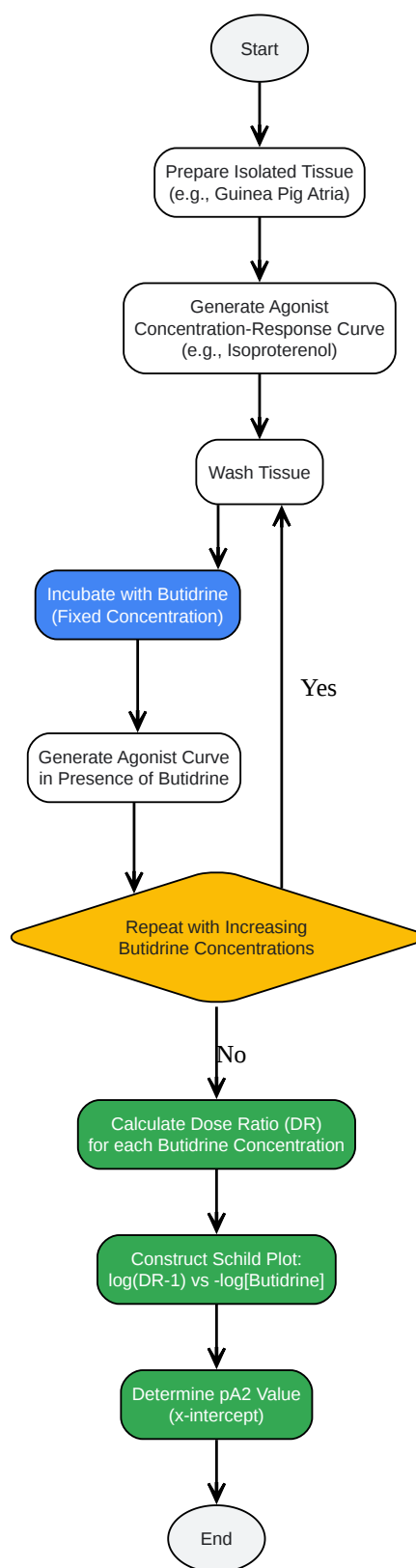
- Generalized Protocol:
 - Prepare cell membranes from a source rich in β -adrenergic receptors (e.g., rat heart for β_1 , rat lung for β_2).
 - Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of **Butidrine**.
 - Separate the bound and free radioligand by rapid filtration.
 - Quantify the radioactivity of the bound ligand using liquid scintillation counting.
 - The concentration of **Butidrine** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined.
 - The K_i is calculated from the IC_{50} using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

2. Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of a competitive antagonist.

- Objective: To determine the pA_2 value of **Butidrine**, which is a measure of its antagonist potency.
- Principle: The pA_2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
- Generalized Protocol:
 - Use an isolated tissue preparation that responds to a beta-agonist (e.g., guinea pig atrial strips for β_1 -mediated chronotropic effects, or tracheal strips for β_2 -mediated relaxation).
 - Generate a cumulative concentration-response curve for a standard beta-agonist (e.g., isoproterenol).

- Wash the tissue and incubate with a fixed concentration of **Butidrine**.
- Generate a second agonist concentration-response curve in the presence of **Butidrine**.
- Repeat step 3 and 4 with increasing concentrations of **Butidrine**.
- The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each concentration of **Butidrine**.
- A Schild plot of $\log(\text{dose ratio} - 1)$ versus the negative log of the molar concentration of **Butidrine** is constructed. For a competitive antagonist, the slope should be close to 1, and the x-intercept provides the pA2 value.



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Caption: Experimental workflow for determining the pA2 value of an antagonist using Schild analysis.

3. Cyclic AMP (cAMP) Assay

This assay measures the effect of the antagonist on the second messenger production following receptor activation.

- Objective: To quantify the inhibitory effect of **Butidrine** on agonist-stimulated cAMP production.
- Principle: Beta-adrenergic receptors are Gs-protein coupled, and their activation stimulates adenylyl cyclase to produce cAMP. A competitive antagonist will inhibit this agonist-induced cAMP production.
- Generalized Protocol:
 - Culture cells expressing the beta-adrenergic receptor of interest.
 - Pre-incubate the cells with varying concentrations of **Butidrine**.
 - Stimulate the cells with a fixed concentration of a beta-agonist (e.g., isoproterenol).
 - Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF).
 - The results will show a dose-dependent inhibition of cAMP production by **Butidrine**.

Electrophysiological Assessment

Cardiac Action Potential Assay

This assay evaluates the effect of the beta-blocker on the electrical activity of cardiac cells.

- Objective: To determine the effect of **Butidrine** on the characteristics of the cardiac action potential.

- Principle: Beta-blockers can alter the duration and shape of the cardiac action potential, particularly under conditions of sympathetic stimulation.
- Generalized Protocol:
 - Isolate ventricular myocytes or use a multicellular preparation like a papillary muscle.
 - Record the cardiac action potential using microelectrode techniques.
 - Perfuse the preparation with a beta-agonist (e.g., isoproterenol) to simulate sympathetic tone, which typically shortens the action potential duration.
 - Introduce **Butidrine** into the perfusate and record the changes in action potential parameters (e.g., duration at 90% repolarization, resting membrane potential, upstroke velocity).
 - **Butidrine** is expected to antagonize the effects of the beta-agonist, thereby prolonging the action potential duration back towards the baseline.

Quantitative Data

Specific quantitative data for **Butidrine** from modern, detailed studies is scarce. The following table summarizes the known pharmacological properties.

Table 2: Pharmacological Properties of **Butidrine**

Property	Description	Reference
Receptor Selectivity	Non-selective β_1/β_2 antagonist	
Intrinsic Sympathomimetic Activity (ISA)	None	
Membrane Stabilizing Activity (MSA)	Present	

Conclusion

Butidrine is a first-generation, non-selective beta-adrenergic receptor antagonist. While detailed modern pharmacological data and specific experimental protocols for this compound are not widely available, its general properties are well-established. The experimental methodologies outlined in this guide provide a framework for the characterization of such beta-blockers and are based on standard pharmacological principles. For researchers and professionals in drug development, understanding these foundational techniques is crucial for the evaluation of both historical and novel cardiovascular drugs.

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